Pd(dppf)Cl2 DCM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C35H32Cl4FeP2Pd+2 |

|---|---|

Molecular Weight |

818.6 g/mol |

IUPAC Name |

cyclopenta-1,3-dien-1-yl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) |

InChI |

InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q2*-1;;;;2*+2 |

InChI Key |

SNRCKKQHDUIRIY-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Pd]Cl.[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Pd(dppf)Cl₂·DCM: A Technical Guide

For Immediate Release

A comprehensive guide detailing the molecular structure and synthesis of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (Pd(dppf)Cl₂·DCM). This document serves as an essential resource for researchers, scientists, and professionals in drug development, providing in-depth structural data, experimental protocols, and visual representations to facilitate a deeper understanding of this pivotal catalyst.

Molecular Structure and Properties

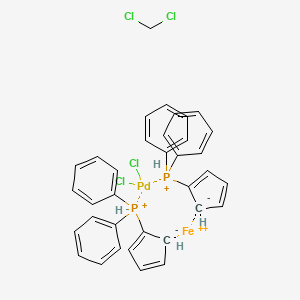

Pd(dppf)Cl₂·DCM is an orange-red crystalline solid with the chemical formula C₃₅H₃₀Cl₄FeP₂Pd and a molecular weight of approximately 816.64 g/mol .[1][2] The core of its structure features a palladium atom in a square-planar coordination geometry. The palladium center is bound to the two phosphorus atoms of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand and two chloride ions. The dichloromethane (DCM) molecule is not directly coordinated to the palladium atom but is incorporated into the crystal lattice as a solvent of crystallization.[3]

Crystallographic Data

Table 1: General Physicochemical Properties of Pd(dppf)Cl₂·DCM

| Property | Value |

| Chemical Formula | C₃₅H₃₀Cl₄FeP₂Pd |

| Molecular Weight | 816.64 g/mol |

| Appearance | Orange to dark red powder[4] |

| Melting Point | 275-280 °C[4] |

| Solubility | Insoluble in water[4] |

Experimental Protocols

Synthesis of Pd(dppf)Cl₂·DCM

A common and efficient method for the synthesis of Pd(dppf)Cl₂·DCM involves the direct reaction of a palladium(II) salt with the dppf ligand in dichloromethane, which also serves as the crystallization solvent.

Protocol:

-

Preparation of Palladium Precursor Solution: Dissolve 2.00 grams of sodium tetrachloropalladate(II) (Na₂PdCl₄) in 30 mL of anhydrous ethanol (B145695). This will form an ethanol solution of the palladium salt.

-

Preparation of dppf Solution: In a separate flask, dissolve 4.15 grams of 1,1'-bis(diphenylphosphino)ferrocene (dppf) in 41 mL of dichloromethane.

-

Reaction and Crystallization: Under a continuous stream of inert gas (e.g., argon or nitrogen) and with constant stirring, slowly add the ethanolic palladium salt solution to the dppf solution at room temperature (25 °C).

-

Isolation: Continue stirring the reaction mixture for 1 hour. The product, Pd(dppf)Cl₂·DCM, will precipitate as orange-red crystals.

-

Purification: Collect the crystals by filtration, wash with ethanol, and dry under vacuum. This one-step synthesis typically yields a product with a purity of over 99%.[1]

Molecular and Logical Diagrams

To visually represent the molecular structure and the synthesis workflow, the following diagrams have been generated using the DOT language.

Caption: A simplified 2D representation of the Pd(dppf)Cl₂·DCM molecular structure.

Caption: Workflow for the one-step synthesis of Pd(dppf)Cl₂·DCM.

References

An In-depth Technical Guide to [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (Pd(dppf)Cl₂·DCM), a pivotal catalyst in modern organic synthesis. This document outlines its key attributes, safe handling procedures, and detailed experimental protocols for its application in widely-used cross-coupling reactions.

Core Physical and Chemical Properties

Pd(dppf)Cl₂·DCM is an orange to dark red crystalline powder.[1] It is a coordination complex consisting of a palladium(II) center, a bidentate dppf ligand, two chloride ligands, and a dichloromethane molecule of crystallization.[2] This air-stable complex is favored for its high catalytic activity, selectivity, and stability, which contributes to its long lifespan and cost-effectiveness in large-scale production.[3]

Table 1: General and Physical Properties of Pd(dppf)Cl₂·DCM

| Property | Value | References |

| Appearance | Orange to dark red powder/crystals | [1][3][4][5] |

| Melting Point | 275-280 °C (decomposes) | [1][4][6] |

| Solubility | Insoluble in water. Soluble in dichloromethane. Slightly soluble in chloroform (B151607) and methanol. | [1][4][5][6] |

| Stability | Stable under normal conditions, but may be light sensitive. Should be stored in a cool, dark, and inert atmosphere. | [4][7][8] |

Table 2: Chemical Identifiers and Molecular Properties of Pd(dppf)Cl₂·DCM

| Identifier | Value | References |

| Chemical Formula | C₃₅H₃₀Cl₄FeP₂Pd | [1][3][9] |

| Molecular Weight | 816.64 g/mol | [1][3][9] |

| CAS Number | 95464-05-4 | [1][4][5] |

| Palladium Content | ~13% | [3] |

| Exact Mass | 815.89315 Da | [9] |

| Monoisotopic Mass | 813.89610 Da | [9] |

Health and Safety Information

Pd(dppf)Cl₂·DCM is harmful if swallowed, in contact with skin, or if inhaled.[10] It can cause skin and serious eye irritation, and may cause respiratory irritation.[10][11] It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[10] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[7][8] Work should be conducted in a well-ventilated area or a fume hood.[10]

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement Code | Statement | References |

| Hazard | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | [10] |

| Hazard | H315 | Causes skin irritation. | [10][11] |

| Hazard | H319 | Causes serious eye irritation. | [10][11] |

| Hazard | H335 | May cause respiratory irritation. | [10][11] |

| Hazard | H351 | Suspected of causing cancer. | [10] |

| Hazard | H373 | May cause damage to organs through prolonged or repeated exposure. | [10] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [11] |

| Precautionary | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [10] |

| Precautionary | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [10] |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [11] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11] |

Key Applications in Catalysis

Pd(dppf)Cl₂·DCM is a versatile and highly efficient catalyst for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the construction of carbon-carbon and carbon-heteroatom bonds.[2][3][5] Its widespread use is attributed to its effectiveness in promoting reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, Sonogashira, and Stille couplings.[3][4][5][12]

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, a common motif in pharmaceuticals.[13] Pd(dppf)Cl₂·DCM is an excellent catalyst for this reaction, effectively coupling aryl halides or triflates with organoboron compounds.[4][5]

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, essential for the synthesis of arylamines found in numerous pharmaceuticals.[14][15] Pd(dppf)Cl₂·DCM is a highly effective catalyst for the coupling of aryl halides or pseudohalides with primary or secondary amines.[14][15]

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions utilizing Pd(dppf)Cl₂·DCM as the catalyst.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic ester.[16]

Materials:

-

Aryl bromide (1.0 equiv)

-

Boronic ester (1.1 equiv)

-

Cesium carbonate (Cs₂CO₃) (2.5 equiv)

-

Pd(dppf)Cl₂·DCM (0.1 equiv)

-

Anhydrous 1,4-dioxane (B91453)

-

Water

-

Round-bottom pressure flask with a stir bar

-

Argon or Nitrogen source

Procedure:

-

To a round-bottom pressure flask equipped with a stir bar, add the aryl bromide (10 g), cesium carbonate, and the boronic ester under an argon atmosphere.

-

Add anhydrous 1,4-dioxane (200 mL) and water (22 mL) to the flask.

-

Sparge the mixture with a stream of argon for 10 minutes.

-

Add Pd(dppf)Cl₂·DCM to the mixture and continue to sparge with argon for an additional 10 minutes.

-

Seal the vessel with a screw cap and heat the reaction mixture to 100 °C with stirring overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite, rinsing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography.[16]

Figure 3: Experimental workflow for a typical Suzuki-Miyaura coupling.

This protocol provides a general procedure for the mono-amination of a dichloro-pyrimidine with a primary or secondary amine.[14]

Materials:

-

Dichloro-pyrimidine (1.0 equiv)

-

Amine (1.1 equiv)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Pd(dppf)Cl₂·DCM (catalytic amount, e.g., 1-5 mol%)

-

Anhydrous toluene (B28343)

-

Reaction flask

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

In an inert atmosphere glovebox, add the palladium catalyst and the base to a dry reaction flask.

-

To the same flask, add the dichloro-pyrimidine and the amine.

-

Add anhydrous toluene to the flask to a concentration of 0.1 M with respect to the pyrimidine.

-

Seal the flask, remove it from the glovebox, and place it in a preheated oil bath.

-

Stir the reaction mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere.

-

Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).[14]

Figure 4: Experimental workflow for a typical Buchwald-Hartwig amination.

References

- 1. americanelements.com [americanelements.com]

- 2. CAS 95464-05-4: Dichloro[1,1′-bis(diphenylphosphino)ferroc… [cymitquimica.com]

- 3. 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex Manufacturer - UIV CHEM [riyngroup.com]

- 4. 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex | 95464-05-4 [chemicalbook.com]

- 5. [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (CAS 95464-05-4) | Otto Chemie Pvt Ltd [ottokemi.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. (1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane (1:1) | C35H30Cl4FeP2Pd | CID 16212425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. watson-int.com [watson-int.com]

- 11. aksci.com [aksci.com]

- 12. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 16. youtube.com [youtube.com]

Synthesis of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), commonly known as Pd(dppf)Cl2. This air-stable, orange to red crystalline solid is a versatile and widely used catalyst in modern organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] Its applications are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[4] This guide details established experimental protocols, summarizes key quantitative data, and provides visualizations of the synthesis workflow and reaction mechanism.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical properties and characteristic spectroscopic data for Pd(dppf)Cl2 is presented below. This data is essential for the identification and quality control of the synthesized complex.

| Property | Value |

| Molecular Formula | C₃₄H₂₈Cl₂FeP₂Pd |

| Molecular Weight | 731.70 g/mol [1][2] |

| Appearance | Orange to red solid/powder[1][2] |

| Melting Point | 266-283 °C[1][2] |

| Solubility | Soluble in dichloromethane[3] |

| ³¹P NMR (CDCl₃) | δ 35.24 (s)[1] |

| ¹H NMR (CDCl₃) | δ 7.2-7.9 (m, 20H, ArH), 4.5 (s, 4H, CpH), 4.25 (s, 4H, CpH)[1] |

| CAS Number | 72287-26-4[1][2][5] |

Note: The complex is also frequently isolated as a dichloromethane (B109758) adduct, [Pd(dppf)Cl₂]·CH₂Cl₂, which has a molecular weight of 816.64 g/mol and CAS number 95464-05-4.[1][2][5]

Synthesis of Pd(dppf)Cl₂

The synthesis of Pd(dppf)Cl₂ generally involves the reaction of a palladium(II) precursor with the bidentate ligand, 1,1'-bis(diphenylphosphino)ferrocene (dppf). The reaction proceeds via a ligand substitution mechanism, where the dppf ligand displaces more labile ligands, such as nitriles or chlorides, from the palladium center.

Reaction Mechanism

The formation of Pd(dppf)Cl₂ is a ligand substitution reaction. A palladium(II) precursor, typically a complex with labile ligands like acetonitrile (B52724) or benzonitrile, is used. The dppf ligand, acting as a bidentate chelating agent, displaces these ligands to form the stable square planar Pd(dppf)Cl₂ complex.

Experimental Protocols

Several methods for the synthesis of Pd(dppf)Cl₂ and its dichloromethane adduct have been reported. Below are detailed protocols for two common procedures.

Protocol 1: Synthesis from Palladium(II) Chloride

This method involves the direct reaction of palladium(II) chloride with dppf in a suitable solvent system.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous ethanol (B145695)

-

Tetrahydrofuran (THF) or Toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure: [6]

-

In a flask, dissolve palladium(II) chloride in the chosen organic solvent (e.g., anhydrous ethanol, THF, or toluene) to form solution A.

-

In a separate flask, dissolve 1,1'-bis(diphenylphosphino)ferrocene (dppf) in the same solvent to form solution B. A molar ratio of PdCl₂ to dppf of 1:1 to 1:1.2 is recommended.[6]

-

Slowly add solution A to solution B (or vice versa) with continuous stirring under an inert atmosphere.

-

Continue stirring the reaction mixture for 1.5 to 5 hours.[6]

-

Upon completion of the reaction, the orange-red crystalline product, Pd(dppf)Cl₂, will precipitate.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum.

Quantitative Data:

-

Yield: High yields are typically obtained.

-

Purity: The product is generally of high purity and can be used directly for many applications.

Protocol 2: Synthesis of the Dichloromethane Adduct from Sodium Tetrachloropalladate(II)

This one-step synthesis directly yields the [Pd(dppf)Cl₂]·CH₂Cl₂ complex, which is often preferred for its enhanced stability and handling characteristics.

Materials:

-

Sodium tetrachloropalladate(II) (Na₂PdCl₄)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous ethanol

-

Dichloromethane (CH₂Cl₂)

-

Inert atmosphere (Nitrogen or Argon)

-

Dissolve 2.00 grams of sodium tetrachloropalladate(II) in 30 mL of anhydrous ethanol to prepare the ethanol solution of the palladium salt.[8]

-

In a separate flask, dissolve 4.15 grams of 1,1'-bis(diphenylphosphino)ferrocene in 41 mL of dichloromethane.[8]

-

Under an inert atmosphere and with vigorous stirring, add the ethanolic palladium salt solution to the dichloromethane solution of dppf.

-

Stir the reaction mixture at 25 °C for 1 hour.[8]

-

The orange-red crystals of the [Pd(dppf)Cl₂]·CH₂Cl₂ adduct will precipitate.

-

Collect the product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data:

Synthesis Workflow

The general workflow for the synthesis of Pd(dppf)Cl₂ involves the preparation of reactant solutions, reaction under controlled conditions, and subsequent isolation and purification of the product.

Conclusion

The synthesis of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a well-established and reproducible process, yielding a highly valuable catalyst for a wide range of organic transformations. The choice of palladium precursor and solvent system can be adapted to specific laboratory conditions and desired product form (with or without the dichloromethane adduct). The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in academic and industrial settings, facilitating the reliable preparation and application of this important catalyst in their synthetic endeavors.

References

- 1. rsc.org [rsc.org]

- 2. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2] [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride - Wikipedia [en.wikipedia.org]

- 6. Bis(triphenylphosphine)palladium(II) chloride(13965-03-2) 1H NMR spectrum [chemicalbook.com]

- 7. Pd(dppf)Cl2 [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | C68H56Cl4Fe2P4Pd2 | CID 131740436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) Dichloromethane Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (Pd(dppf)Cl₂·DCM). Understanding the solubility of this widely used palladium catalyst is critical for its application in various chemical transformations, particularly in cross-coupling reactions prevalent in pharmaceutical and materials science research. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow for assessing the solubility of this organometallic complex.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a crystalline solid like Pd(dppf)Cl₂·DCM, solubility is a thermodynamic equilibrium, and it is influenced by several factors including the chemical nature of the solute and solvent (polarity, hydrogen bonding), temperature, and pressure. In the context of organic synthesis, selecting an appropriate solvent in which the catalyst and reagents are sufficiently soluble is paramount for achieving optimal reaction kinetics and yields.

Solubility Profile of Pd(dppf)Cl₂·DCM

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Pd(dppf)Cl₂·DCM in selected organic solvents.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Chloroform | CHCl₃ | 119.38 | Not Specified | 2.5 | ~0.025 |

| Methanol | CH₃OH | 32.04 | Not Specified | 0.8 | ~0.031 |

Note: The molar solubility is an approximation calculated based on the molecular weight of Pd(dppf)Cl₂ (731.7 g/mol ) as the DCM adduct may dissociate in solution.

Qualitative Solubility Data

For many common organic solvents, only qualitative descriptions of solubility for Pd(dppf)Cl₂·DCM are available.

| Solvent | Observation |

| Dichloromethane (DCM) | Soluble |

| Water | Insoluble[1][2] |

| Chloroform | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

It is important to note that "slightly soluble" can be subjective and may vary between different sources and batches of the catalyst. Experimental verification is always recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, direct experimental measurement is necessary. The following are detailed protocols for determining the solubility of a colored organometallic compound like Pd(dppf)Cl₂·DCM.

Gravimetric Method

This classic method relies on the direct measurement of the mass of the dissolved solute in a known volume of a saturated solution.

Materials and Equipment:

-

Pd(dppf)Cl₂·DCM

-

Solvent of interest

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with hotplate

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Pre-weighed glass vials for evaporation

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Pd(dppf)Cl₂·DCM to a known volume of the solvent in a vial. An excess is ensured when undissolved solid remains visible after prolonged equilibration.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or on a magnetic stirrer and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Maintain a constant temperature throughout.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a sufficient time for the excess solid to settle.

-

Carefully draw a known volume (e.g., 1.00 mL) of the supernatant into a syringe.

-

Attach a 0.2 µm syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry glass vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the Pd(dppf)Cl₂·DCM (a temperature below 80°C is generally safe).

-

Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial with the dried residue on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation:

-

Calculate the mass of the dissolved Pd(dppf)Cl₂·DCM by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in mg/mL).

-

UV-Visible Spectrophotometry Method

This method is particularly suitable for colored compounds like Pd(dppf)Cl₂·DCM and can be more rapid than the gravimetric method. It requires the establishment of a calibration curve.

Materials and Equipment:

-

Pd(dppf)Cl₂·DCM

-

Solvent of interest

-

UV-Visible spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Determination of Maximum Absorbance (λ_max):

-

Prepare a dilute solution of Pd(dppf)Cl₂·DCM in the solvent of interest.

-

Scan the absorbance of the solution over a range of wavelengths (e.g., 300-800 nm) to determine the wavelength of maximum absorbance (λ_max).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of Pd(dppf)Cl₂·DCM in the chosen solvent. The concentration range should be chosen to give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Measure the absorbance of each standard solution at the predetermined λ_max.

-

Plot a graph of absorbance versus concentration. This is the calibration curve, which should be linear and pass through the origin (or close to it). Determine the equation of the line (Beer-Lambert Law: A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration).

-

-

Preparation and Measurement of the Saturated Solution:

-

Prepare a saturated solution of Pd(dppf)Cl₂·DCM as described in the gravimetric method (steps 1.1 and 1.2).

-

After equilibration and settling, carefully withdraw a small aliquot of the supernatant and filter it using a 0.2 µm syringe filter.

-

Dilute a known volume of the filtered saturated solution with a known volume of the pure solvent to bring the absorbance into the range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Use the absorbance of the diluted solution and the equation of the calibration curve to determine the concentration of the diluted solution.

-

Multiply the concentration of the diluted solution by the dilution factor to find the concentration of the saturated solution. This concentration represents the solubility of Pd(dppf)Cl₂·DCM in that solvent at the specified temperature.

-

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of Pd(dppf)Cl₂·DCM.

Caption: A flowchart outlining the key steps for determining the solubility of Pd(dppf)Cl₂·DCM using either the gravimetric or UV-Visible spectrophotometry method.

Conclusion

The solubility of Pd(dppf)Cl₂·DCM is a critical parameter for its effective use in catalysis. While quantitative data is limited, this guide provides the available information and outlines robust experimental procedures for its determination. For applications in drug development and process chemistry, it is highly recommended that researchers experimentally determine the solubility in their specific solvent systems to ensure reproducibility and optimize reaction conditions. The provided workflow and protocols offer a solid foundation for these essential measurements.

References

Unraveling the Core Mechanism: A Technical Guide to the Pd(dppf)Cl₂ Catalytic Cycle in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of the catalytic cycle of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), a cornerstone catalyst in modern organic synthesis. We will dissect the fundamental steps of the cross-coupling mechanism, present key quantitative data, detail experimental protocols for mechanistic studies, and visualize the intricate pathways governing this powerful catalytic system.

The Heart of the Reaction: The Catalytic Cycle

The efficacy of Pd(dppf)Cl₂ in forging new carbon-carbon and carbon-heteroatom bonds lies in a well-defined catalytic cycle. This cycle is initiated by the in-situ reduction of the Pd(II) precatalyst to the catalytically active Pd(0) species. The cycle then proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The unique properties of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand, particularly its large bite angle and electron-donating nature, play a crucial role in facilitating each of these steps.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for a Suzuki-Miyaura cross-coupling reaction catalyzed by Pd(dppf)Cl₂.

The Pivotal Role of dppf in Modern Palladium Catalysis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern organic synthesis, particularly in the pharmaceutical and materials science sectors, has been profoundly shaped by the advent of palladium-catalyzed cross-coupling reactions. Central to the success and versatility of these transformations is the choice of ligand coordinating to the palladium center. Among the pantheon of phosphine (B1218219) ligands, 1,1'-bis(diphenylphosphino)ferrocene (dppf) has emerged as a uniquely effective and widely utilized ligand. Its remarkable performance stems from a combination of electronic and steric properties, conformational flexibility, and stability, which collectively contribute to efficient and selective bond formation. This technical guide provides a comprehensive overview of the critical role of the dppf ligand in palladium catalysis, offering insights into its mechanism of action, quantitative performance data, detailed experimental protocols for key reactions, and visual representations of catalytic cycles and workflows.

Core Concepts: Why dppf Excels in Palladium Catalysis

The efficacy of the dppf ligand in palladium-catalyzed reactions can be attributed to several key structural and electronic features:

-

Large Natural Bite Angle: The ferrocenyl backbone of dppf imposes a large natural P-Pd-P bite angle, typically around 99°. This wider angle, compared to other common diphosphine ligands, is crucial for promoting the reductive elimination step, which is often the rate-determining step in many cross-coupling reactions. The flexibility of the ferrocene (B1249389) backbone allows the ligand to accommodate the geometric changes of the palladium center as it cycles between Pd(0) and Pd(II) oxidation states.

-

Electron-Rich Nature: The diphenylphosphino groups are electron-donating, which increases the electron density on the palladium center. This enhanced nucleophilicity of the palladium facilitates the oxidative addition of organic halides, the initial step in most cross-coupling catalytic cycles.

-

Steric Bulk: The four phenyl groups on the phosphorus atoms, coupled with the ferrocene scaffold, create a sterically demanding environment around the palladium atom. This steric hindrance can prevent the formation of inactive palladium dimers and promote the desired monomeric catalytic species. It also plays a role in influencing the regioselectivity of certain reactions.

-

Stability: The dppf ligand and its palladium complexes exhibit notable thermal and air stability, making them practical for a wide range of laboratory and industrial applications. This robustness contributes to longer catalyst lifetimes and more reproducible results.

Applications in Key Cross-Coupling Reactions

The [Pd(dppf)Cl₂] complex is a versatile catalyst precursor for a multitude of cross-coupling reactions that are fundamental to modern organic synthesis.[1] Its applications are particularly prominent in the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which are ubiquitous in pharmaceuticals and functional materials.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron compound and an organic halide, is one of the most widely used cross-coupling reactions. The Pd-dppf system is highly effective for this transformation, even with challenging substrates like sterically hindered aryl chlorides and heteroaryl compounds.[2]

Buchwald-Hartwig Amination

The formation of C-N bonds through the Buchwald-Hartwig amination is another area where dppf has proven to be a highly effective ligand. It facilitates the coupling of a wide range of amines (primary, secondary, and anilines) with aryl halides and triflates.[3] The development of catalyst systems with bidentate phosphine ligands like dppf was a significant advancement, enabling the reliable coupling of primary amines.[3]

Other Notable Reactions

Beyond these two cornerstone reactions, Pd-dppf catalysts are also successfully employed in:

-

Heck Reaction: The coupling of an unsaturated halide with an alkene.

-

Sonogashira Coupling: The reaction of a terminal alkyne with an aryl or vinyl halide.

-

Stille Coupling: The reaction of an organotin compound with an organic halide.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies, showcasing the performance of Pd-dppf catalysts in different cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | [Pd(dppf)Cl₂] | K₂CO₃ | DME/H₂O | 80 | 2 | >95 | [4] |

| 2 | 4-Chlorotoluene (B122035) | [Pd(dppf)Cl₂] | K₃PO₄ | Toluene (B28343) | 100 | 18 | 85 | [2] |

| 3 | 1-Bromo-4-nitrobenzene | [Pd(dppf)Cl₂] | K₂CO₃ | THF | 66 | 12 | 98 | [2] |

| 4 | 6-Bromo tacrine (B349632) | [Pd(dppf)Cl₂]·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8-10 | 87 | [5] |

Table 2: Buchwald-Hartwig Amination of Aryl Halides

| Entry | Aryl Halide | Amine | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Morpholine (B109124) | [Pd(dppf)Cl₂] | NaOt-Bu | Toluene | 80 | 18 | 95 | [6] |

| 2 | 4-Chlorotoluene | Aniline | [Pd(dppf)Cl₂] | NaOt-Bu | Toluene | 100 | 24 | 75 | [6] |

| 3 | 6-Bromo tacrine | 4-Methoxybenzylamine | [Pd(dppf)Cl₂]·CH₂Cl₂ | KOt-Bu | 1,4-Dioxane | 100 | 8-10 | 82 | [5] |

Experimental Protocols

This section provides detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions using a Pd-dppf catalyst.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromoindazole with 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid[4]

Materials:

-

5-Bromoindazole (1 mmol)

-

1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (2 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (10 mol%)

-

Potassium carbonate (K₂CO₃) (2 mmol)

-

Anhydrous dimethoxyethane (DME) (12.6 mL total)

-

Water (2.5 mL)

-

Saturated aqueous NaHCO₃ solution

-

Ethyl acetate

-

Argon gas supply

Procedure:

-

To a round-bottom flask, add 5-bromoindazole (1 mmol) and [Pd(dppf)Cl₂] (10 mol%).

-

Add anhydrous DME (10 mL) to the flask.

-

Stir the solution under a flow of argon for 1 hour at room temperature.

-

In a separate flask, dissolve 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (2 mmol) in anhydrous DME (2.6 mL).

-

In another flask, dissolve potassium carbonate (2 mmol) in water (2.5 mL).

-

Sequentially add the boronic acid solution and the potassium carbonate solution to the reaction mixture.

-

Heat the reaction mixture to 80 °C for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine[7]

Materials:

-

4-Chlorotoluene (4.22 mmol)

-

Morpholine (6.33 mmol, 1.5 equiv.)

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.0633 mmol, 1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.127 mmol, 3.0 mol%) - Note: While the reference uses XPhos, a similar protocol can be adapted for dppf. For a dppf-based protocol, [Pd(dppf)Cl₂] would typically be used as the precatalyst.

-

Sodium tert-butoxide (NaOt-Bu) (8.44 mmol, 2.0 equiv.)

-

Toluene (5 mL)

-

Nitrogen gas supply

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (1.5 mol%), the phosphine ligand (e.g., dppf, typically in a 1:1 to 1.2:1 ratio with Pd), and sodium tert-butoxide (2.0 equiv.).

-

Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

-

Add 4-chlorotoluene (1.0 equiv.) and morpholine (1.5 equiv.) in one portion.

-

Stir the resulting mixture at reflux for 6 hours.

-

Cool the reaction mixture to room temperature and quench with water (10 mL).

-

Separate the organic layer and wash it with water (10 mL) and then brine (10 mL).

-

Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and workflows involving the dppf ligand in palladium catalysis.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has undeniably secured its position as a cornerstone of palladium catalysis. Its unique combination of a large, flexible bite angle, electron-rich character, and steric bulk makes it an exceptionally versatile and efficient ligand for a broad spectrum of cross-coupling reactions. For researchers and professionals in drug development and materials science, a thorough understanding of the principles governing the function of dppf is paramount for the rational design of synthetic routes and the optimization of reaction conditions. The data and protocols presented in this guide serve as a valuable resource for harnessing the full potential of this remarkable ligand in advancing chemical synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Unveiling the Dichloromethane Adduct of [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of catalytic complexes is paramount. This guide provides an in-depth look at the dichloromethane (B109758) adduct of [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), a pivotal catalyst in modern organic synthesis.

The specific complex of [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) with dichloromethane is identified by the Chemical Abstracts Service (CAS) number 95464-05-4 .[1][2][3][4][5][6][7] This adduct, often abbreviated as Pd(dppf)Cl₂·CH₂Cl₂, is a stable, orange-red crystalline powder.[4][5] Its structure incorporates the robust ferrocene (B1249389) backbone, which confers unique electronic properties and stability to the complex.[3] The palladium center, in a +2 oxidation state, is coordinated to the bidentate 1,1′-bis(diphenylphosphino)ferrocene (dppf) ligand and two chloride ligands, with a molecule of dichloromethane associated within the crystal lattice.[3]

Physicochemical Properties

A summary of the key physicochemical properties of Pd(dppf)Cl₂·CH₂Cl₂ is presented in the table below, compiled from various suppliers and databases.

| Property | Value | References |

| CAS Number | 95464-05-4 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₃₅H₃₀Cl₄FeP₂Pd | [1][4][7] |

| Molecular Weight | 816.64 g/mol | [1][7] |

| Appearance | Orange-red powder/crystalline solid | [4][5] |

| Palladium Content | ~13% | [7] |

Core Applications in Catalysis

Pd(dppf)Cl₂·CH₂Cl₂ is a versatile and widely employed catalyst, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are critical steps in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Key applications include:

-

Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][7]

-

Stille Coupling: The reaction of organostannanes with organic halides.[3]

-

Carbonylation Reactions: The introduction of a carbonyl group into an organic molecule.[1][7]

-

Cross-Coupling Reactions: A broad category of reactions involving the coupling of two different organic fragments.[1][7]

The dppf ligand plays a crucial role in the catalytic efficacy of the complex. Its wide bite angle and electron-donating properties enhance the reactivity and selectivity of the palladium center in various catalytic cycles.[3]

Experimental Protocol: A Typical Suzuki-Miyaura Coupling Reaction

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction using Pd(dppf)Cl₂·CH₂Cl₂. This protocol is provided for illustrative purposes and may require optimization for specific substrates.

Reaction: Coupling of an aryl halide (e.g., 2-Bromo-3-methylpyridine) with an arylboronic acid (e.g., 3-(tert-Butoxycarbonyl)phenylboronic Acid).

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.01 mmol, 1 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., Toluene/Water mixture, 5:1, 6 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl halide, arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent mixture to the vessel.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Logical Workflow for Catalyst Selection and Reaction Setup

The decision-making process for employing Pd(dppf)Cl₂·CH₂Cl₂ in a cross-coupling reaction can be visualized as a logical workflow. This involves assessing the substrates, selecting the appropriate reaction conditions, and executing the experiment.

Caption: A logical workflow for a Pd(dppf)Cl₂-catalyzed cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura coupling reaction using a palladium catalyst like Pd(dppf)Cl₂·CH₂Cl₂ generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

References

- 1. [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (CAS 95464-05-4) | Otto Chemie Pvt Ltd [ottokemi.com]

- 2. americanelements.com [americanelements.com]

- 3. CAS 95464-05-4: Dichloro[1,1′-bis(diphenylphosphino)ferroc… [cymitquimica.com]

- 4. Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct,Pd(DPPF)Cl2·CH2Cl2-SINOCOMPOUND [en.sinocompound.com]

- 5. agnitio.co.in [agnitio.co.in]

- 6. 95464-05-4|1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex|BLD Pharm [bldpharm.com]

- 7. 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex Manufacturer - UIV CHEM [riyngroup.com]

An In-depth Technical Guide on the Molecular Weight of Pd(dppf)Cl₂·CH₂Cl₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the molecular weight for the commonly used catalyst, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (B109758), often abbreviated as Pd(dppf)Cl₂·CH₂Cl₂. Understanding the precise molecular weight is critical for accurate stoichiometric calculations in catalytic reactions, ensuring reproducibility and optimizing reaction conditions in synthetic and medicinal chemistry.

Molecular Weight Data

The molecular weight of the adduct is the sum of the molecular weights of its constituent parts: the palladium complex and the dichloromethane solvent molecule.

| Component | Chemical Formula | Molar Mass ( g/mol ) |

| [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Pd(dppf)Cl₂ | 731.70[1][2] |

| Dichloromethane | CH₂Cl₂ | 84.93[3][4][5][6][7] |

| Pd(dppf)Cl₂·CH₂Cl₂ Adduct | C₃₅H₃₀Cl₄FeP₂Pd | 816.64 [8][9] |

Experimental Protocols

The molecular weight of chemical compounds is determined through methods such as mass spectrometry, which provides a highly accurate mass-to-charge ratio of ionized molecules, or by calculation based on the standard atomic weights of the constituent elements as defined by IUPAC. For crystalline materials like Pd(dppf)Cl₂·CH₂Cl₂, techniques like X-ray crystallography can confirm the presence of the solvent molecule in the crystal lattice, thereby validating the inclusion of dichloromethane in the overall molecular weight calculation.

A common preparative method for the adduct is the reaction of PdCl₂ with 1,1'-Bis(diphenylphosphino)ferrocene (dppf) in dichloromethane, which acts as both a solvent and a ligand, co-crystallizing with the final complex.[9]

Visualizations

The following diagrams illustrate the formation of the Pd(dppf)Cl₂·CH₂Cl₂ adduct and the logical relationship for the molecular weight calculation.

References

- 1. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2] [commonorganicchemistry.com]

- 2. pgmschem.com [pgmschem.com]

- 3. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dichloromethane - Wikipedia [en.wikipedia.org]

- 5. Methylene Chloride | Fisher Scientific [fishersci.com]

- 6. Dichloromethane [commonorganicchemistry.com]

- 7. 二氯甲烷 - 亚甲基氯 [sigmaaldrich.com]

- 8. (1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane (1:1) | C35H30Cl4FeP2Pd | CID 16212425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex Manufacturer - UIV CHEM [riyngroup.com]

An In-depth Technical Guide to the Stability and Air Sensitivity of Pd(dppf)Cl₂·DCM

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and air sensitivity of [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (Pd(dppf)Cl₂·DCM). This catalyst is a cornerstone in modern synthetic chemistry, particularly in cross-coupling reactions. Understanding its stability is paramount for ensuring reaction reproducibility, optimizing catalyst performance, and maintaining the integrity of research and development processes.

Physicochemical Properties and General Stability

Pd(dppf)Cl₂·DCM is an orange-red crystalline powder.[1] While it is considered one of the more robust palladium precatalysts, its stability is influenced by environmental factors such as air, moisture, light, and heat. The dichloromethane (DCM) in the adduct is a co-crystallized solvent and is not directly coordinated to the palladium center.[2] It is generally understood that organometallic compounds are more stable in the solid state compared to in solution.[3]

Table 1: Summary of Physicochemical and Stability Data for Pd(dppf)Cl₂·DCM

| Property | Value | Citation |

| Appearance | Orange-red powder | [1][4] |

| Molecular Formula | C₃₅H₃₀Cl₄FeP₂Pd | [1][5] |

| Molecular Weight | 816.64 g/mol | [1][5] |

| Melting Point | 275-280 °C (decomposes) | [6][7][8][9] |

| Water Solubility | Insoluble | [6][8] |

| Air Sensitivity | Considered relatively air-stable for a palladium precatalyst, but handling under an inert atmosphere is recommended for long-term storage and sensitive applications. | [2][10][11] |

| Light Sensitivity | Light sensitive; should be stored in the dark. | [7][8] |

| Thermal Stability | The complex itself is thermally stable up to its melting/decomposition point. The DCM adduct begins to lose DCM at approximately 150 °C. | [11] |

| Recommended Storage | Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen). | [3][6][7][8][12] |

Air Sensitivity and Decomposition Pathways

The primary mode of degradation for Pd(dppf)Cl₂·DCM, particularly in the presence of air, is the oxidation of the phosphine (B1218219) ligands. The phosphorus(III) centers in the dppf ligand are susceptible to oxidation to form phosphine oxides. This oxidation can lead to a decrease in the catalytic activity and the formation of ill-defined palladium species.

In solution, this degradation can be accelerated, especially in the presence of light.[13] The oxidation of the dppf ligand has been observed in situ during catalytic reactions, leading to the formation of dppf monoxide (dppf(O)).[9]

Below is a proposed logical pathway for the degradation of Pd(dppf)Cl₂·DCM when exposed to air.

References

- 1. Pd nanoparticle aging and its implications in the suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How to make an NMR sample [chem.ch.huji.ac.il]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 95464-05-4 Cas No. | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) chloride dichloromethane complex | Apollo [store.apolloscientific.co.uk]

- 5. Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines | PPT [slideshare.net]

- 6. organomation.com [organomation.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride - Wikipedia [en.wikipedia.org]

- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

An In-depth Technical Guide to the Core Features of Ferrocene-Based Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key features of ferrocene-based phosphine (B1218219) ligands, a class of compounds that has garnered significant attention in catalysis due to their unique structural and electronic properties. This document details their synthesis, characterization, and application, with a focus on providing actionable data and experimental protocols for researchers in the field.

Introduction: The Unique Scaffold of Ferrocene (B1249389)

Ferrocene, with its sandwich structure of two cyclopentadienyl (B1206354) (Cp) rings bonded to a central iron atom, provides a rigid and sterically defined backbone for phosphine ligands. This unique scaffold imparts several key features that are highly advantageous in catalysis:

-

Planar Chirality: Substitution on one or both Cp rings can introduce planar chirality, which is a powerful tool for inducing enantioselectivity in asymmetric catalysis. This is a defining characteristic of many successful ferrocene-based phosphine ligands, such as the Josiphos family.

-

Redox Activity: The iron center can undergo a reversible one-electron oxidation from Fe(II) to Fe(III), forming the ferrocenium (B1229745) ion. This redox activity can be exploited to modulate the electronic properties of the ligand and, consequently, the catalytic activity of the metal center, leading to applications in redox-switchable catalysis.

-

Structural Diversity and Tunability: The Cp rings can be functionalized at various positions, allowing for the synthesis of a wide array of ligands with tailored steric and electronic properties. This tunability is crucial for optimizing catalyst performance for specific chemical transformations.

-

Thermal Stability: The ferrocene moiety is known for its high thermal stability, which translates to more robust and durable catalysts.

Classification of Ferrocene-Based Phosphine Ligands

Ferrocene-based phosphine ligands can be broadly classified based on the substitution pattern of the phosphino (B1201336) groups on the ferrocene core.

Quantitative Characterization: Steric and Electronic Parameters

The catalytic performance of a phosphine ligand is intimately linked to its steric and electronic properties. These are often quantified using the Tolman cone angle (θ) and percent buried volume (%Vbur) for steric bulk, and the Tolman Electronic Parameter (TEP) for electron-donating ability.

Steric Parameters

The ferrocenyl group is a sterically demanding substituent. Its steric influence is significantly larger than that of common alkyl and aryl groups like cyclohexyl, tert-butyl, and o-tolyl, and is comparable to that of a mesityl group[1][2]. The flexible orientation of the ferrocenyl group can lead to a range of observed cone angles in different metal complexes[2].

| Ligand | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) | P-Au Bond Length (Å) in L-AuCl |

| Monodentate Ferrocenylphosphines | |||

| Fc3P | 211 (calculated) | 42.3 | 2.225(2) |

| Fc2PhP | 190-191 | 39.8 | 2.225(2) |

| FcPh2P | 144-180 | - | - |

| Bidentate Ferrocenylphosphines | |||

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | - | ~55-56 | - |

| Reference Ligands | |||

| P(cyclohexyl)3 | 170 | 35.1 | 2.247(2) |

| P(tert-butyl)3 | 182 | 37.1 | 2.246(1) |

| P(o-tolyl)3 | 194 | 38.3 | 2.250(1) |

| P(mesityl)3 | 212 | 44.0 | 2.255(1) |

Data for monodentate ferrocenylphosphines and reference ligands from Ogasawara et al. (2021)[1][2][3]. %Vbur for dppf is an approximate value from computational studies and can vary depending on the complex.

Electronic Parameters

The ferrocenyl group is a strong electron-donating substituent, more so than a methyl group but less than an ethyl group[1][2]. This strong σ-donating ability is a key feature that influences the reactivity of the metal center in catalytic cycles. The Tolman Electronic Parameter (TEP), determined from the A1 C-O stretching frequency of Ni(CO)3L complexes, provides a quantitative measure of this effect. A lower TEP value indicates a more electron-donating ligand.

| Ligand | TEP (νCO, A1) [cm⁻¹] |

| Monodentate Ferrocenylphosphines | |

| Fc3P | 2060.7 |

| Fc2PhP | 2062.8 |

| Fc2ArP (Ar = 3,4-methylenedioxyphenyl) | 2063.1 |

| Reference Ligands | |

| P(tert-butyl)3 | 2056.1 |

| P(ethyl)3 | 2061.7 |

| P(methyl)3 | 2064.1 |

| P(phenyl)3 | 2068.9 |

Data from Ogasawara et al. (2021)[1][2][3].

Experimental Protocols

General Synthesis of Ferrocene-Based Phosphine Ligands

The synthesis of ferrocene-based phosphine ligands often involves the lithiation of the ferrocene core followed by reaction with a chlorophosphine electrophile.

Detailed Protocol for the Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (dppf):

This procedure is adapted from publicly available synthetic methods[4][5].

-

Dilithiation of Ferrocene: In a nitrogen-purged Schlenk flask, dissolve ferrocene in a dry, coordinating solvent such as diethyl ether or THF. Add N,N,N',N'-tetramethylethylenediamine (TMEDA). Cool the solution to 0 °C and add n-butyllithium dropwise. Allow the reaction to stir at room temperature for several hours to form 1,1'-dilithioferrocene.

-

Reaction with Chlorodiphenylphosphine (B86185): Cool the solution of 1,1'-dilithioferrocene to -78 °C. Slowly add a solution of chlorodiphenylphosphine in a dry solvent.

-

Quenching and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of water.

-

Extraction: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or a mixture of dichloromethane (B109758) and hexanes) to yield dppf as an orange solid.

Determination of Tolman Electronic Parameter (TEP)

This protocol is based on the methodology described by Tolman and further applied by Ogasawara et al.[1][2][3].

-

Synthesis of the [Ni(CO)3(phosphine)] Complex: In a glovebox, dissolve the ferrocene-based phosphine ligand in a dry, deoxygenated solvent like dichloromethane. In a separate vial, dissolve a nickel(0) precursor, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)2], in the same solvent. Add the phosphine solution to the nickel solution at low temperature (e.g., -30 °C). Stir the mixture for a short period (e.g., 30 minutes) to allow for ligand exchange and the formation of the [Ni(CO)3(phosphine)] complex in solution. Note: These complexes are often air- and temperature-sensitive and are typically not isolated.

-

Infrared (IR) Spectroscopy: Transfer the solution of the nickel-carbonyl complex to an IR cell. Record the IR spectrum in the carbonyl stretching region (typically 1900-2100 cm⁻¹).

-

Data Analysis: Identify the frequency of the A1 symmetric C-O stretching vibration. This value is the Tolman Electronic Parameter (TEP) for the phosphine ligand.

Key Applications in Catalysis and Drug Development

Ferrocene-based phosphine ligands are workhorses in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Their unique combination of steric bulk and electron-donating properties makes them highly effective in promoting key steps of the catalytic cycle.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling, a powerful method for C-C bond formation, is a prime example of the successful application of these ligands. The dppf ligand is particularly renowned in this context.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using Pd(dppf)Cl₂·DCM

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials have made it indispensable in academic research and the pharmaceutical and agrochemical industries.[1] The catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane, abbreviated as Pd(dppf)Cl₂·DCM, is a robust and versatile air-stable precatalyst highly effective for a wide range of Suzuki-Miyaura coupling reactions.

This document provides a standard protocol for performing a Suzuki-Miyaura coupling reaction using Pd(dppf)Cl₂·DCM, aimed at researchers, scientists, and professionals in drug development.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using Pd(dppf)Cl₂·DCM as the catalyst.

| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodotoluene | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 95 |

| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | Cs₂CO₃ | THF/H₂O (4:1) | 80 | 16 | 92 |

| 3 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 24 | 85 |

| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Na₂CO₃ | DMF/H₂O (5:1) | 100 | 8 | 98 |

| 5 | 2-Bromopyridine | 3-Thienylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |

| 6 | 4-Bromobenzaldehyde | Naphthalene-1-boronic acid | Cs₂CO₃ | DME/H₂O (4:1) | 85 | 18 | 90 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the coupling of an aryl halide with an arylboronic acid on a 1.0 mmol scale.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.02 mmol, 2 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, Toluene) (5 mL)

-

Degassed deionized water (1 mL)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (e.g., Schlenk flask or sealed vial, condenser)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles to ensure an oxygen-free atmosphere.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂·DCM catalyst (0.02 equiv).

-

Solvent Addition: Add the degassed organic solvent (5 mL) followed by the degassed water (1 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the same organic solvent (2 x 10 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Visualizations

Below are diagrams representing the catalytic cycle and a general experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination using Pd(dppf)Cl₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides. This reaction has broad applications in medicinal chemistry and materials science due to the prevalence of arylamine moieties in pharmaceuticals and organic electronic materials. The use of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), commonly known as Pd(dppf)Cl₂, has been established as an effective catalyst for these transformations. As a second-generation catalyst system, it offers advantages in the coupling of a variety of amines, including primary amines, with aryl halides.[1][2]

These application notes provide a comprehensive overview of the reaction conditions, substrate scope, and detailed protocols for performing Buchwald-Hartwig amination reactions utilizing the Pd(dppf)Cl₂ catalyst.

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the active Pd(0) species. The key steps include oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond and regenerate the catalyst.[2][3][4]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Reaction Parameters and Optimization

Several factors influence the success of the Buchwald-Hartwig amination. Careful optimization of these parameters is crucial for achieving high yields and purity.

Table 1: Key Reaction Parameters

| Parameter | General Recommendations | Notes |

| Catalyst Loading | 0.1 - 5 mol% | Higher loadings may be necessary for challenging substrates like aryl chlorides. |

| Ligand | dppf (in the form of Pd(dppf)Cl₂) | Bidentate phosphine (B1218219) ligands like dppf are effective for a broad range of substrates.[2] |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required. The choice of base can be substrate-dependent. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential for optimal catalyst performance. |

| Temperature | 25 - 110 °C | Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates. |

| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by TLC or GC-MS. |

Substrate Scope and Reaction Yields

The Pd(dppf)Cl₂ catalyst system is effective for the amination of a variety of aryl halides with both primary and secondary amines. The following tables summarize representative examples.

Table 2: Amination of Aryl Bromides with Primary Amines

| Aryl Bromide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | n-Hexylamine | NaOt-Bu | Toluene | 80 | 2 | 98 |

| 4-Bromoanisole | Benzylamine | NaOt-Bu | Toluene | 80 | 2 | 95 |

| 1-Bromo-4-(trifluoromethyl)benzene | Aniline | NaOt-Bu | Toluene | 100 | 18 | 85 |

| 2-Bromopyridine | Cyclohexylamine | NaOt-Bu | Toluene | 100 | 4 | 92 |

Table 3: Amination of Aryl Halides with Secondary Amines

| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 18 | 90 |

| Bromobenzene | Di-n-butylamine | NaOt-Bu | Toluene | 80 | 1.5 | 99 |

| 4-Bromoacetophenone | Piperidine | NaOt-Bu | Toluene | 80 | 3 | 88 |

| 1-Bromo-3,5-dimethylbenzene | N-Methylaniline | NaOt-Bu | Toluene | 100 | 18 | 96 |

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

The following is a general protocol for the Pd(dppf)Cl₂-catalyzed amination of an aryl halide. This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon).

Caption: General experimental workflow for Buchwald-Hartwig amination.

Materials:

-

Oven-dried round-bottom flask or Schlenk tube with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Syringes and needles

-

Pd(dppf)Cl₂ (catalyst)

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)

-

Anhydrous, deoxygenated solvent (e.g., toluene, 5 mL)

-

Reagents for workup and purification (e.g., water, brine, organic solvent for extraction, drying agent, silica (B1680970) gel)

Procedure:

-

Reaction Setup: To an oven-dried flask under an inert atmosphere, add Pd(dppf)Cl₂ (e.g., 0.02 mmol, 2 mol%), the base (e.g., sodium tert-butoxide), and the aryl halide.

-

Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent to the flask, followed by the amine, which should be added via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

Troubleshooting

Table 4: Common Issues and Solutions

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened catalyst or store under inert gas. |

| Insufficiently strong base | Switch to a stronger base (e.g., from Cs₂CO₃ to NaOt-Bu). | |

| Low reaction temperature | Increase the reaction temperature. | |

| Side product formation | Hydrodehalogenation of the aryl halide | Ensure the reaction is not overheated and that the base is fully dissolved. |

| Homocoupling of the aryl halide | This can occur at high catalyst loadings or temperatures. | |

| Difficulty in purification | Residual base | Perform an aqueous workup to remove inorganic salts. |

Safety Precautions

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic solvents are flammable and should be handled with care, away from ignition sources.

-

Always perform reactions under an inert atmosphere to prevent catalyst deactivation and potential side reactions.

By following these guidelines and protocols, researchers can effectively utilize Pd(dppf)Cl₂ for the synthesis of a wide range of arylamines via the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Sonogashira Reaction using Pd(dppf)Cl₂·DCM

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The use of [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane, abbreviated as Pd(dppf)Cl₂·DCM, has emerged as a highly effective catalyst for these transformations due to its high stability and catalytic activity.

These application notes provide detailed protocols for both copper-co-catalyzed and copper-free Sonogashira reactions using Pd(dppf)Cl₂·DCM, along with quantitative data for a range of substrates to guide researchers in their synthetic endeavors.

Data Presentation

The following tables summarize the reaction conditions and yields for the Sonogashira coupling of various aryl halides and terminal alkynes using Pd(dppf)Cl₂·DCM as the catalyst.

Table 1: Copper-Co-catalyzed Sonogashira Coupling of 6-Bromotacrine with Various Alkynes [1][2][3]

| Entry | Alkyne | Product | Time (h) | Yield (%) |

| 1 | Phenylacetylene | 6-(Phenylethynyl)tacrine | 8 | 88 |

| 2 | 4-Ethynyltoluene | 6-((4-Methylphenyl)ethynyl)tacrine | 8 | 84 |

| 3 | 4-Ethynylanisole | 6-((4-Methoxyphenyl)ethynyl)tacrine | 8 | 85 |

| 4 | 3-Ethynylpyridine | 6-(Pyridin-3-ylethynyl)tacrine | 10 | 78 |

| 5 | 1-Ethynyl-4-fluorobenzene | 6-((4-Fluorophenyl)ethynyl)tacrine | 8 | 82 |

| 6 | Ethynylcyclohexane | 6-(Cyclohexylethynyl)tacrine | 10 | 75 |

Reaction Conditions: 6-Bromotacrine (1 mmol), Alkyne (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), CuI (1 mmol), TEA (2 mmol), DMF (2 mL), 100 °C.[1][2][3]

Table 2: Copper-Free Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Entry | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylacetylene | Cs₂CO₃ | Dioxane | 80 | 12 | 92 |

| 2 | 1-Bromonaphthalene | 1-Hexyne | K₂CO₃ | Toluene | 100 | 16 | 85 |

| 3 | 4-Bromobenzonitrile | Phenylacetylene | Et₃N | DMF | 90 | 10 | 88 |

| 4 | 2-Chloropyridine | 1-Octyne | K₃PO₄ | Acetonitrile | 100 | 24 | 75 |

| 5 | 4-Iodotoluene | Trimethylsilylacetylene | DBU | THF | 60 | 8 | 95 |

Note: The data in Table 2 is representative and compiled from various sources on copper-free Sonogashira reactions. Specific yields may vary based on precise reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Copper-Co-catalyzed Sonogashira Coupling

This protocol is based on the synthesis of 6-alkynyl tacrine (B349632) derivatives.[1][2][3]

Materials:

-

Aryl halide (e.g., 6-bromotacrine)

-

Terminal alkyne

-

Pd(dppf)Cl₂·DCM

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol, 1.0 equiv.), Pd(dppf)Cl₂·DCM (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).

-

Add anhydrous DMF (2 mL) to the flask via syringe.

-

Add triethylamine (2.0 mmol, 2.0 equiv.) to the reaction mixture.

-

Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the stirring solution.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 8-10 hours).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-